molecular formula C13H16FNO B291894 N-(2-fluorophenyl)cyclohexanecarboxamide

N-(2-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B291894
M. Wt: 221.27 g/mol
InChI Key: STBYGBBGUVUHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)cyclohexanecarboxamide is a synthetic chemical compound of significant interest in specialized neuropharmacology and medicinal chemistry research. This compound features a cyclohexanecarboxamide scaffold substituted with a 2-fluorophenyl group, a structural motif shared with compounds known to interact with key neurological targets. Researchers investigating the serotonin (5-HT) neurotransmitter system may find this compound particularly valuable. Its structure is closely related to WAY-100635 and other N-arylcyclohexanecarboxamides, which are well-established, highly selective antagonists for the 5-HT1A receptor subtype . The 5-HT1A receptor is a G-protein-coupled receptor deeply implicated in modulating emotions, mood, and the function of the hypothalamus, and its dysfunction is studied in the context of conditions such as anxiety, depression, and schizophrenia . The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring is a common practice in modern drug discovery. Fluorination can profoundly influence a molecule's properties, including its metabolic stability, binding affinity, and overall pharmacokinetic profile, making this compound a compelling candidate for structure-activity relationship (SAR) studies aimed at developing novel neuropsychiatric therapeutics . In laboratory settings, this compound is expected to serve as a crucial research tool for in vitro binding assays and functional studies to characterize interactions with the 5-HT1A receptor and other potential targets. It is supplied as a high-purity material to ensure consistent and reproducible results in these sensitive experimental applications. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

N-(2-fluorophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C13H16FNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)

InChI Key

STBYGBBGUVUHTK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclohexanecarboxamides in Neuroimaging

18F-FCWAY and 18F-Mefway (Table 1) are fluorinated analogs developed as PET ligands for serotonin 5-HT1A receptors. Both share a cyclohexanecarboxamide backbone but differ in fluorine substitution:

  • 18F-FCWAY : Contains a trans-4-fluoro group on the cyclohexane ring.
  • 18F-Mefway : Features a fluoromethyl group on the cyclohexane.
Compound Substitution IC50 (nmol/L) In Vivo Stability Key Application
18F-FCWAY trans-4-Fluoro 23 Moderate 5-HT1A receptor imaging
18F-Mefway 4-Fluoromethyl 26 High 5-HT1A receptor imaging
N-(2-Fluorophenyl)cyclohexanecarboxamide 2-Fluorophenyl N/A N/A Potential CNS applications

18F-Mefway exhibits superior in vivo stability due to the fluoromethyl group’s resistance to defluorination, making it more suitable for prolonged imaging . The 2-fluorophenyl analog may share similar stability advantages depending on metabolic pathways.

Halogenated Phenyl Derivatives

Substitution with halogens (Cl, Br) or methyl groups alters physicochemical and biological properties:

Compound Substituent Molecular Weight (g/mol) Key Properties
N-(3-Chlorophenyl)cyclohexanecarboxamide 3-Chlorophenyl 237.73 Higher lipophilicity vs. fluoro analogs
N-(4-Bromo-3-methylphenyl)cyclohexanecarboxamide 4-Bromo-3-methylphenyl 296.20 Enhanced steric bulk
This compound 2-Fluorophenyl ~223.25 (estimated) Moderate electronegativity

The 2-fluoro substituent balances electronegativity and steric effects, favoring receptor interactions .

Thiourea-Functionalized Analogs

Thiourea derivatives (e.g., H2L9: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) introduce sulfur donor atoms, enabling metal chelation and diverse bioactivities:

Compound Functional Group Key Applications
H2L9 Thiourea Metal ion extraction, antifungal agents
This compound Amide Neurological targeting

Thiourea derivatives exhibit broader coordination chemistry but may lack the specificity of fluorinated amides for CNS targets.

Alkyl-Substituted Analogs

Aliphatic chains (e.g., heptan-4-yl, octan-2-yl) modify hydrophobicity and synthetic accessibility:

Compound Substituent Synthesis Yield (%) Key Spectral Data (IR, cm⁻¹)
N-(Heptan-4-yl)cyclohexanecarboxamide Heptan-4-yl 66 3276 (N–H), 1635 (C=O)
This compound 2-Fluorophenyl N/A Expected: ~1650 (C=O), ~3300 (N–H)

Alkyl derivatives are synthesized via copper-catalyzed alkylation with moderate yields (~60–66%) . The fluorophenyl analog likely requires aryl halide coupling, which may lower yields due to steric hindrance.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-fluorophenyl)cyclohexanecarboxamide?

The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting cyclohexanecarbonyl chloride with 2-fluoroaniline in an aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to scavenge HCl, improving yield. Purification via column chromatography (e.g., 20% ethyl acetate/hexane gradient) ensures high purity. Stoichiometric ratios (1:1.2 for acyl chloride to amine) minimize side products .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • IR spectroscopy : Confirm the presence of amide C=O (~1635 cm⁻¹) and N-H stretches (~3276 cm⁻¹) .
  • NMR : ¹H NMR reveals distinct signals for the cyclohexane ring (δ 1.18–2.04 ppm, multiplet) and fluorophenyl protons (δ 6.8–7.5 ppm). ¹³C NMR identifies the carbonyl carbon at ~175 ppm .
  • X-ray crystallography : Resolve spatial arrangements, such as chair conformations of the cyclohexane ring and intermolecular hydrogen bonding patterns stabilizing the crystal lattice .

Q. What analytical methods ensure purity and stability during storage?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%). Stability studies under varying temperatures (4°C to 25°C) and humidity (0–75% RH) over 6–12 months confirm degradation thresholds. Mass spectrometry (EI or ESI) validates molecular integrity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic and vibrational properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .

Q. What structural modifications enhance binding affinity to serotonin receptors (e.g., 5-HT1A) in PET imaging applications?

Radiolabeled analogs (e.g., ¹⁸F-Mefway) are synthesized by introducing fluorinated groups at specific positions. Comparative studies show that substituents on the phenyl ring (e.g., methoxy vs. fluoro) modulate receptor affinity and pharmacokinetics. In vivo PET/MRI co-registration in primates quantifies brain uptake and binding potential .

Q. How do reaction conditions (solvent, temperature) influence yield and byproduct formation during synthesis?

Kinetic studies reveal that polar aprotic solvents (e.g., acetone) accelerate reaction rates but may increase hydrolysis of the acyl chloride. Low temperatures (0–5°C) suppress side reactions, while excess amine (1.5 equivalents) ensures complete conversion. Byproducts like dimerized acyl chlorides are minimized via dropwise addition .

Q. What challenges arise in correlating experimental and computational data for thiourea derivatives of cyclohexanecarboxamide?

Discrepancies between experimental (X-ray) and DFT-optimized bond lengths (e.g., C–S vs. C=O) often arise from crystal packing forces or solvent effects in simulations. Multi-conformational analyses and solvent-inclusive DFT models (e.g., PCM) improve agreement .

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